molecular formula C13H10ClNO3 B12795592 N-Hydroxy-N-(4-(4-chlorophenoxy)phenyl)formamide CAS No. 105801-28-3

N-Hydroxy-N-(4-(4-chlorophenoxy)phenyl)formamide

Cat. No.: B12795592
CAS No.: 105801-28-3
M. Wt: 263.67 g/mol
InChI Key: UYDCRMXZQKFWPR-UHFFFAOYSA-N
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Description

N-Hydroxy-N-(4-(4-chlorophenoxy)phenyl)formamide is a chemical compound with the molecular formula C13H10ClNO3 It is characterized by the presence of a hydroxy group, a chlorophenoxy group, and a phenyl group attached to a formamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-(4-(4-chlorophenoxy)phenyl)formamide typically involves the reaction of 4-chlorophenol with 4-chlorobenzoyl chloride to form 4-(4-chlorophenoxy)benzoyl chloride. This intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to yield this compound. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-(4-(4-chlorophenoxy)phenyl)formamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The formamide moiety can be reduced to form amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hydroxy-N-(4-(4-chlorophenoxy)phenyl)formamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-(4-(4-chlorophenoxy)phenyl)formamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorophenoxy and phenyl groups contribute to the compound’s binding affinity and specificity. The formamide moiety can interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-N-(4-(4-fluorophenoxy)phenyl)formamide
  • N-Hydroxy-N-(4-(4-bromophenoxy)phenyl)formamide
  • N-Hydroxy-N-(4-(4-methylphenoxy)phenyl)formamide

Uniqueness

N-Hydroxy-N-(4-(4-chlorophenoxy)phenyl)formamide is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., fluorine, bromine, methyl), the chlorine atom enhances the compound’s reactivity and potential interactions with biological targets .

Properties

CAS No.

105801-28-3

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-N-hydroxyformamide

InChI

InChI=1S/C13H10ClNO3/c14-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)15(17)9-16/h1-9,17H

InChI Key

UYDCRMXZQKFWPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(C=O)O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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